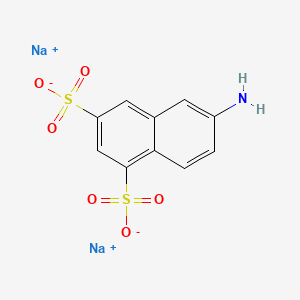

6-Amino-1,3-naphthalenedisulfonic acid disodium salt

説明

Historical Context and Development

The development of 6-amino-1,3-naphthalenedisulfonic acid disodium salt is intrinsically linked to the broader historical progression of naphthalene chemistry, which began in the early 19th century with the discovery of naphthalene itself. The foundation for understanding naphthalene derivatives was established when John Kidd first described naphthalene's properties in 1821, proposing the name "naphthaline" after its derivation from naphtha during coal tar distillation. The structural elucidation of naphthalene as two fused benzene rings was proposed by Emil Erlenmeyer in 1866 and confirmed by Carl Gräbe three years later, providing the theoretical framework necessary for subsequent chemical modifications.

The sulfonation chemistry of naphthalene, which forms the backbone of this compound's synthesis, developed as industrial chemists sought to create water-soluble derivatives of aromatic hydrocarbons for dye applications. The discovery that naphthalene could undergo controlled sulfonation reactions at specific positions opened pathways to numerous naphthalene sulfonic acid derivatives. The specific positioning of sulfonic acid groups at the 1,3-positions represents a strategic modification that provides optimal reactivity patterns while maintaining structural stability. The introduction of amino functionality at the 6-position further enhanced the compound's utility in chemical synthesis applications.

The disodium salt form of 6-amino-1,3-naphthalenedisulfonic acid represents an evolution in the compound's development, driven by practical considerations of solubility and handling characteristics. Salt formation with sodium cations significantly improves the compound's water solubility compared to the free acid form, making it more suitable for aqueous applications. This development reflects the broader trend in industrial chemistry toward creating more user-friendly forms of active compounds. The systematic development of this compound demonstrates the intersection of theoretical organic chemistry principles with practical industrial needs.

Chemical Registry and Identification

The chemical registry information for this compound provides definitive identification parameters essential for scientific and commercial applications. The compound is registered under Chemical Abstracts Service Registry Number 50976-35-7, which serves as the primary identifier in chemical databases and regulatory documentation. The parent acid compound, 6-amino-1,3-naphthalenedisulfonic acid, maintains separate registry under CAS number 118-33-2, reflecting the distinct chemical and physical properties of the acid versus salt forms.

The molecular formula for the disodium salt is definitively established as C₁₀H₉NO₆S₂·2Na, indicating the presence of two sodium cations associated with the dianion of the parent acid. The molecular mass is calculated as 349.29 daltons, representing the combined mass of the organic portion and the two sodium counterions. This molecular weight differs significantly from the parent acid (303.3 g/mol), highlighting the substantial contribution of the sodium cations to the overall molecular mass.

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 50976-35-7 | |

| Molecular Formula | C₁₀H₉NO₆S₂·2Na | |

| Molecular Mass | 349.29 g/mol | |

| Parent Acid CAS | 118-33-2 | |

| Parent Acid Molecular Weight | 303.3 g/mol |

The InChI (International Chemical Identifier) string provides a standardized structural representation: InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;. The corresponding InChIKey OWWNJDFZTCNNNX-UHFFFAOYSA-N serves as a condensed hash representation for database searching and computational applications. These identifiers ensure precise compound identification across different chemical information systems and regulatory frameworks.

Nomenclature and Synonyms

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as 1,3-naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2). This nomenclature explicitly indicates the naphthalene backbone, the positions of the sulfonic acid groups (1,3), the amino substitution at position 6, and the stoichiometric relationship between the organic anion and sodium cations. The systematic name provides unambiguous structural information essential for chemical communication and documentation.

特性

IUPAC Name |

disodium;6-aminonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2Na/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOUFOHKVHDKRS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NNa2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068601 | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50976-35-7, 83732-83-6 | |

| Record name | Disodium 6-amino-1,3-naphthalenedisulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050976357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 6-amino-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1,3-disulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 6-aminonaphthalene-1,3-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 6-AMINO-1,3-NAPHTHALENEDISULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5859CY47BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Disulfonation Method

Process Overview : The most common method involves the disulfonation of naphthalene or its derivatives using concentrated sulfuric acid or oleum (fuming sulfuric acid). This method typically requires precise temperature control and stoichiometric ratios of reagents to achieve optimal yields.

-

- Temperature: 130°C to 185°C

- Duration: Typically ranges from several hours to overnight.

- Reagents: Naphthalene, sulfuric acid, and ammonium bisulfite.

Yield Optimization : The yield can be significantly influenced by the concentration of sulfuric acid and the duration of the reaction. For example, a study indicated that maintaining a sulfuric acid concentration between 56% and 70% by weight during the reaction enhances the purity and yield of the product.

Ammonolysis Method

Process Overview : Another method involves heating the disodium or dipotassium salt of a precursor naphthalenedisulfonic acid with excess aqueous ammonia. This method facilitates the introduction of the amino group at the desired position.

-

- Temperature: Approximately 185°C

- Duration: About 18 hours.

Reagents : Aqueous ammonia and ammonium bisulfite are crucial for this reaction.

Salting Out Method

Process Overview : This technique is used to isolate the disodium salt from reaction mixtures containing various naphthalenedisulfonic acids. The process involves salting out with sodium sulfate from dilute sulfonation mixtures.

-

- Sulfuric Acid Concentration: Adjusted between 20% to 80% by weight.

- Cooling Temperature: Typically maintained between room temperature and 60°C after salting out.

Yield and Purity : This method has been reported to yield high-purity products with minimal impurities such as sodium sulfate.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Temperature (°C) | Duration | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Disulfonation | Naphthalene, Sulfuric Acid | 130 - 185 | Several hours | Up to 95% | >95 |

| Ammonolysis | Disodium Salt, Aqueous Ammonia | ~185 | ~18 hours | High | High |

| Salting Out | Sodium Sulfate | Room Temp - 60 | Varies | High | >94 |

化学反応の分析

6-Amino-1,3-naphthalenedisulfonic acid disodium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can also occur, especially in the presence of reducing agents.

Substitution: The amino group in the compound can undergo substitution reactions, where it is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Applications Overview

-

Dye Chemistry

- Cyanine Dyes : 6-Amino-1,3-naphthalenedisulfonic acid disodium salt is primarily used in the synthesis of cyanine dye compounds. These dyes are crucial for noninvasive imaging techniques in biomedical research and diagnostics .

- Colorants : The compound serves as an intermediate in the production of various colorants used in textiles and paper industries.

-

Biological Research

- Fluorescent Probes : Its derivatives are utilized as fluorescent probes in biological assays, enabling the visualization of cellular processes .

- Enzyme Inhibition Studies : Research has indicated that naphthalenedisulfonic acid derivatives can exhibit inhibitory effects on specific enzymes, contributing to drug development studies .

-

Analytical Chemistry

- Chromatography : The compound is employed in high-performance liquid chromatography (HPLC) as a reagent for the detection and quantification of various analytes due to its strong UV absorbance properties.

- Electrophoresis : It is also used in electrophoretic techniques for separating biomolecules, enhancing resolution and sensitivity .

Data Table of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Dye Chemistry | Synthesis of cyanine dyes | Important for imaging technologies |

| Biological Research | Fluorescent probes | Used for cellular visualization |

| Enzyme inhibition studies | Potential drug development implications | |

| Analytical Chemistry | HPLC reagent | Strong UV absorbance |

| Electrophoresis | Enhances separation resolution |

Case Study 1: Development of Fluorescent Probes

A study conducted by researchers at a prominent university demonstrated the efficacy of this compound in synthesizing fluorescent probes for tracking cellular activities. The probes exhibited high sensitivity and selectivity towards specific biomolecules, facilitating real-time monitoring of cellular processes.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal explored the enzyme inhibitory properties of naphthalenedisulfonic acid derivatives. The study found that certain derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases. This highlights the compound's relevance beyond traditional uses in dye chemistry .

作用機序

The mechanism of action of 6-Amino-1,3-naphthalenedisulfonic acid disodium salt involves its interaction with molecular targets and pathways. In imaging applications, the compound’s derivatives bind to specific biological molecules, allowing for visualization under certain conditions. The exact molecular targets and pathways depend on the specific application and the nature of the derivative used.

類似化合物との比較

Research Findings and Industrial Relevance

- Synthetic Efficiency: 6-Amino-1,3-NDSA disodium salt demonstrates superior coupling yields (85–90%) in azo dye synthesis compared to 7-amino isomers (70–75%) due to steric and electronic advantages .

- Environmental Impact : Potassium salts (e.g., G salt) are preferred in wastewater treatment due to lower sodium content, reducing soil salinity post-discharge .

- Analytical Sensitivity: 6-Amino-1,3-NDSA detects nitrite at 0.1 ppm via fluorescence quenching, outperforming 4-amino-3-hydroxynaphthalene-1-sulfonic acid (detection limit: 0.5 ppm) .

生物活性

Overview

6-Amino-1,3-naphthalenedisulfonic acid disodium salt (CAS No. 50976-35-7) is a synthetic compound primarily used in the preparation of cyanine dyes, which are widely utilized in biological research and medical diagnostics. Its molecular formula is with a molecular weight of 327.3 g/mol. This compound exhibits significant biological activity, influencing various biochemical pathways and cellular processes.

Target and Mode of Action

The primary biological activity of this compound stems from its role in synthesizing cyanine dyes. These dyes serve as fluorescent probes, enabling visualization of biological processes through non-invasive imaging techniques. The compound interacts with proteins and nucleic acids, facilitating their conjugation for enhanced imaging capabilities.

Biochemical Properties

This compound exhibits several biochemical properties:

- Cellular Effects : It influences cellular functions by modulating cell signaling pathways, gene expression, and metabolism. Studies indicate that it can alter cellular behavior through interactions with various biomolecules.

- Molecular Mechanism : At the molecular level, it binds to enzymes and other proteins, potentially inhibiting or activating their functions. This modulation can lead to significant changes in gene expression and overall cellular activity.

Cellular Interactions

Research has demonstrated that this compound can affect cellular metabolism and signaling pathways. For instance, it has been shown to influence the activity of specific enzymes involved in metabolic processes.

Dosage Effects

In animal models, the effects of this compound vary significantly with dosage:

- Low Doses : Beneficial effects such as enhanced imaging capabilities and modulation of metabolic pathways.

- High Doses : Toxic effects have been observed, indicating a narrow therapeutic window for its applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Key Applications |

|---|---|---|

| 1,5-Naphthalenedisulfonic acid disodium salt | Similar | Dye synthesis |

| 2,6-Naphthalenedisulfonic acid disodium salt | Similar | Dye synthesis |

| 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid | Additional groups | Therapeutic applications |

The unique positioning of functional groups in this compound contributes to its distinct chemical properties and biological applications compared to similar compounds.

Imaging Techniques

The compound is extensively used in non-invasive imaging techniques due to its fluorescent properties. It helps visualize biological processes without invasive procedures, making it valuable in both research and clinical settings .

Therapeutic Potential

Research into derivatives of this compound suggests potential therapeutic applications in drug delivery systems and diagnostic imaging. Its ability to interact with biomolecules opens avenues for innovative medical applications .

Case Studies

Several studies highlight the effectiveness of this compound in enhancing imaging techniques:

- Fluorescent Labeling : A study demonstrated its use in labeling carbohydrates by forming a Schiff's base with reducing termini of oligosaccharides, facilitating better visualization during analysis .

- Complement Inhibition : Research indicated that derivatives of this compound exhibit complement inhibition properties, which could be significant in treating conditions related to immune responses .

Q & A

Q. What are the recommended synthetic routes for 6-amino-1,3-naphthalenedisulfonic acid disodium salt, and how do reaction conditions influence yield?

The compound is synthesized via sulfonation of β-naphthalenesulfonic acid derivatives using oleum (fuming sulfuric acid) under controlled temperatures (80–120°C). Key intermediates include mono-sulfonated precursors, which are further aminated at the 6-position using ammonia or urea. Yield optimization requires precise stoichiometric ratios of sulfonating agents and rigorous temperature control to avoid over-sulfonation or decomposition. Post-synthesis purification involves sodium salt precipitation and recrystallization from aqueous ethanol .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for purity assessment. For structural confirmation, use - and -NMR to resolve aromatic protons and sulfonate groups. Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 501.4 (disodium adduct). Cross-validate with FT-IR to detect characteristic S=O stretching (~1180–1250 cm) and NH bending (~1600 cm) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

The disodium salt is highly soluble in water (>500 g/L at 25°C) but insoluble in nonpolar solvents (e.g., hexane, chloroform). For reactions requiring organic media, use polar aprotic solvents like DMSO or DMF, but note potential ligand displacement at elevated temperatures. Solubility data must guide buffer selection in spectroscopic studies to avoid aggregation artifacts .

Advanced Research Questions

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

Stability studies show degradation above pH 9 (hydrolysis of sulfonate groups) and below pH 3 (protonation of amino groups). At 25°C, aqueous solutions retain >95% integrity for 30 days, but heating to 60°C accelerates decomposition (~20% loss in 72 hours). For long-term storage, lyophilize and store under inert gas at -20°C. Include pH-adjusted controls in kinetic studies .

Q. What mechanistic insights explain contradictions in reported reaction outcomes when using this compound as a dye intermediate?

Discrepancies arise from competing azo-coupling pathways. The amino group at position 6 directs electrophilic substitution to the 4-position in acidic conditions (pH < 3), but at neutral pH, steric hindrance from sulfonate groups favors coupling at the 8-position. Use -labeling and kinetic isotope effects to map regioselectivity under varying conditions .

Q. How can researchers resolve spectral interference in UV-Vis assays caused by sulfonate and amino groups?

Overlapping absorbance bands (250–300 nm) complicate quantification. Apply derivative spectroscopy to isolate the amino group’s π→π transition (λ = 280 nm) from sulfonate contributions. Alternatively, use chelation with Cu to shift the amino group’s absorption maxima, enabling selective detection .

Q. What strategies mitigate batch-to-batch variability in sulfonation efficiency during scale-up synthesis?

Implement inline FT-IR monitoring to track sulfonic acid formation in real time. Optimize oleum addition rates using computational fluid dynamics (CFD) models to ensure uniform mixing. Post-synthesis, employ ion-exchange chromatography to remove unreacted intermediates and byproducts like 1,5-naphthalenedisulfonate isomers .

Methodological Notes

- Spectral Data Interpretation : Cross-reference NMR shifts with density functional theory (DFT) calculations to assign ambiguous peaks .

- Reaction Design : Use microfluidic reactors to study fast sulfonation kinetics while minimizing thermal degradation .

- Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to disentangle pH, temperature, and solvent effects in stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。